
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is 336.07799279 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacodynamics and Pharmacokinetics of Propofol
Propofol is an intravenous anesthetic agent with rapid induction and recovery times, making it highly suitable for both short and long procedures. Its pharmacokinetics are well-understood, with a high lipid solubility facilitating quick brain entry and effect onset, followed by redistribution to muscle and fat tissues for metabolism and excretion. Despite its widespread use, propofol requires careful monitoring due to its narrow therapeutic index and potential for cardiopulmonary disturbances (Langley & Heel, 1988; Sahinovic, Struys, & Absalom, 2018).
Environmental Impact and Biodegradation of Pharmaceuticals
Studies on the environmental fate of pharmaceutical compounds, including those similar in structure or function to N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, indicate that while some pharmaceuticals are effectively removed through wastewater treatment, others persist in aquatic environments. This persistence poses risks due to potential bioaccumulation and effects on aquatic life, highlighting the importance of developing pharmaceuticals with considerations for environmental impact and biodegradability (Bond, Huang, Templeton, & Graham, 2011).
Antimicrobial and Preservative Properties of Sulfonamides
Sulfonamides, which share functional groups with the query compound, are widely used as antimicrobials and preservatives. Their mechanism involves the inhibition of dihydropteroate synthase in the folic acid synthesis pathway, crucial for bacterial growth. The review of sulfonamide applications from 2008 to 2012 showcases the development of novel sulfonamides with improved selectivity and potency, underscoring the ongoing innovation in sulfonamide chemistry for therapeutic and preservative applications (Carta, Scozzafava, & Supuran, 2012).
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(1,1-dioxothiolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-13(16-10-6-8-23(21,22)9-10)5-7-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4,10H,5-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBWVVRRAPYPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


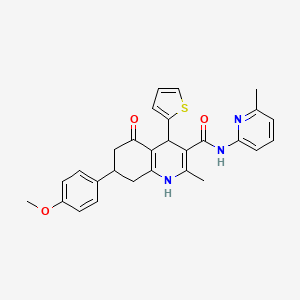

![N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4049250.png)
![2-thiophen-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4049256.png)
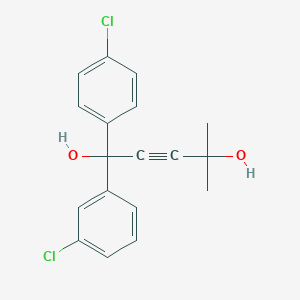
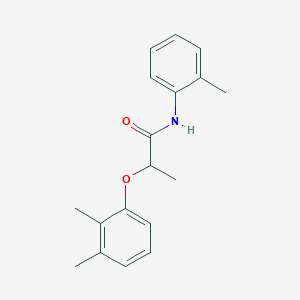
![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)
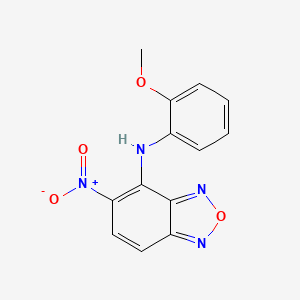
![N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)

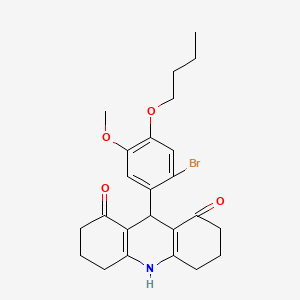
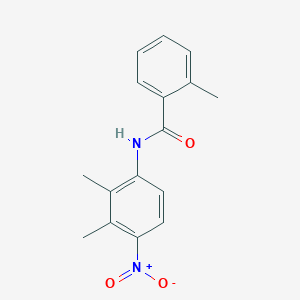
![3-hydroxy-1-isopropyl-4-(4-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4049340.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE](/img/structure/B4049344.png)
